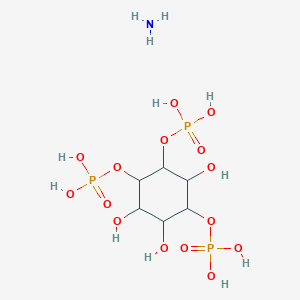
D-myo-inositol-1,4,5-triphosphate (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-inositol-1,4,5-triphosphate (ammonium salt) is a derivative of inositol phosphate, a crucial second messenger in various cellular processes. This compound plays a significant role in the regulation of intracellular calcium levels, which is vital for numerous physiological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-inositol-1,4,5-triphosphate typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. This reaction yields D-myo-inositol-1,4,5-triphosphate and diacylglycerol. The ammonium salt form is obtained by neutralizing the compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of D-myo-inositol-1,4,5-triphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis and subsequent purification steps to ensure high purity and yield.
化学反応の分析
Types of Reactions
D-myo-inositol-1,4,5-triphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inositol and inorganic phosphate.
Phosphorylation: It can be further phosphorylated to form higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to inositol.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products
Hydrolysis: Inositol and inorganic phosphate.
Phosphorylation: Higher inositol phosphates like inositol tetrakisphosphate.
Dephosphorylation: Inositol and lower inositol phosphates.
科学的研究の応用
D-myo-inositol-1,4,5-triphosphate (ammonium salt) has extensive applications in scientific research:
Chemistry: Used as a reagent in studying phosphoinositide metabolism.
Biology: Investigates cellular signaling pathways, particularly those involving calcium release.
Medicine: Explores therapeutic potentials in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
D-myo-inositol-1,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C and calmodulin-dependent processes.
類似化合物との比較
Similar Compounds
D-myo-inositol-1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-inositol-1,4-bisphosphate: A precursor in the synthesis of D-myo-inositol-1,4,5-triphosphate.
D-myo-inositol-1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with distinct signaling roles.
Uniqueness
D-myo-inositol-1,4,5-triphosphate is unique due to its specific role in mobilizing intracellular calcium, which is critical for numerous cellular functions. Its ability to act as a second messenger distinguishes it from other inositol phosphates that may have different or additional roles in cellular signaling.
特性
分子式 |
C6H18NO15P3 |
|---|---|
分子量 |
437.13 g/mol |
IUPAC名 |
azane;(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 |
InChIキー |
LCBKVESQTQJLKF-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)

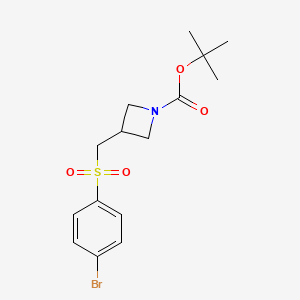
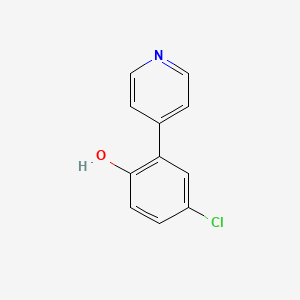

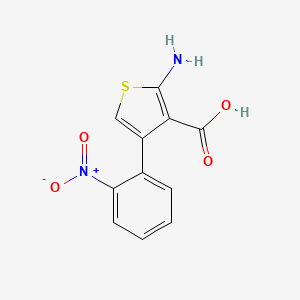
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


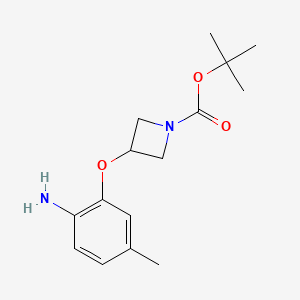

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)


